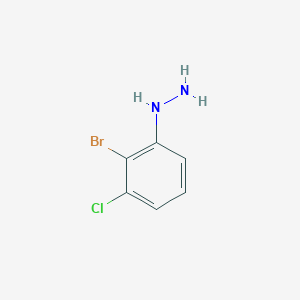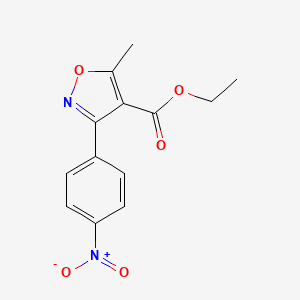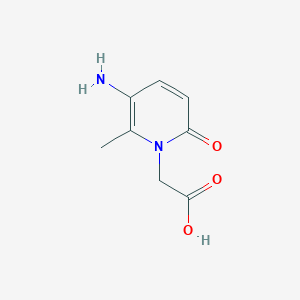![molecular formula C12H25NO B13086230 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is an organic compound with the molecular formula C12H25NO This compound features a cyclohexyl ring substituted with an isopropyl group and an amino group, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes alkylation with isopropyl bromide in the presence of a base like potassium carbonate to form 4-(propan-2-yl)cyclohexanone.
Amination: The ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon to yield 4-(propan-2-yl)cyclohexylamine.
Chain Extension: The final step involves the reaction of 4-(propan-2-yl)cyclohexylamine with 3-chloropropanol under basic conditions to form 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more efficient catalysts and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in 3-{[4-(propan-2-yl)cyclohexyl]amino}propan-1-ol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) to form the corresponding alkyl halide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or catalytic hydrogenation.
Substitution: SOCl2, PBr3, or other halogenating agents.
Major Products
Oxidation: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-one.
Reduction: Secondary or tertiary amines.
Substitution: 3-{[4-(Propan-2-yl)cyclohexyl]amino}propyl halides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of cyclohexylamine derivatives on biological systems. It may serve as a model compound for understanding the interaction of similar molecules with biological targets.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features may be exploited in the design of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism by which 3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexylamine moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Propan-2-yl)cyclohexylamine: Lacks the propanol chain, making it less versatile in certain applications.
3-(Cyclohexylamino)propan-1-ol: Similar structure but without the isopropyl group, which may affect its chemical properties and reactivity.
N-(Cyclohexylmethyl)propan-1-amine: Different substitution pattern, leading to variations in physical and chemical properties.
Uniqueness
3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol is unique due to the combination of the cyclohexyl ring, isopropyl group, and propanol chain. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
3-[(4-propan-2-ylcyclohexyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-10(2)11-4-6-12(7-5-11)13-8-3-9-14/h10-14H,3-9H2,1-2H3 |
Clave InChI |
HVJVYWIQUHNGAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC(CC1)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



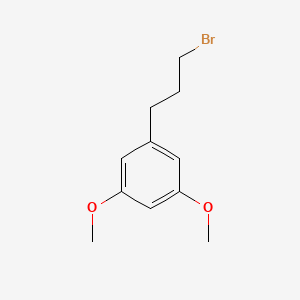
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
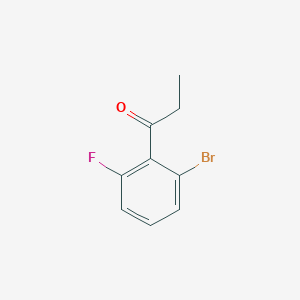
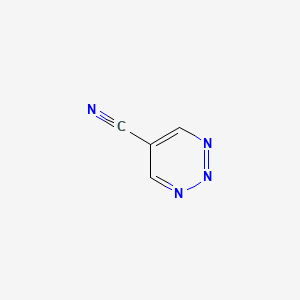
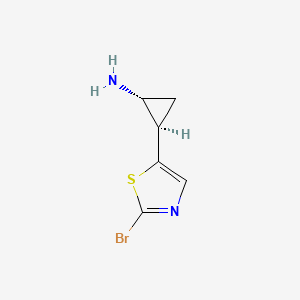

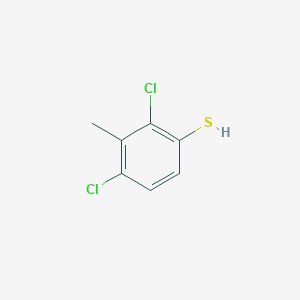
![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
